molecular formula C13H13N3O2S2 B15074489 4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide CAS No. 13153-02-1

4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide

Cat. No.: B15074489
CAS No.: 13153-02-1
M. Wt: 307.4 g/mol
InChI Key: DCXSHBZROVDSAO-UHFFFAOYSA-N
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Description

4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a phenyl group, a phenylsulfonyl group, and a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide typically involves the reaction of phenyl isothiocyanate with phenylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Phenyl isothiocyanate+Phenylsulfonyl hydrazineThis compound\text{Phenyl isothiocyanate} + \text{Phenylsulfonyl hydrazine} \rightarrow \text{this compound} Phenyl isothiocyanate+Phenylsulfonyl hydrazine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-(phenylsulfonyl)-3-thiosemicarbazide is unique due to its combination of a thiosemicarbazide moiety with phenyl and phenylsulfonyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse scientific research applications.

Properties

CAS No.

13153-02-1

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

1-(benzenesulfonamido)-3-phenylthiourea

InChI

InChI=1S/C13H13N3O2S2/c17-20(18,12-9-5-2-6-10-12)16-15-13(19)14-11-7-3-1-4-8-11/h1-10,16H,(H2,14,15,19)

InChI Key

DCXSHBZROVDSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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